2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and a thiophene ring
Preparation Methods
The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized under specific conditions to form corresponding quinones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and electrophiles like bromine (Br2). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as Alzheimer’s and bacterial infections
Pharmacology: The compound is studied for its enzyme inhibition properties, including cholinesterase and lipoxygenase inhibition.
Materials Science: Due to its unique structural features, it is explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cholinesterase by binding to the active site and preventing substrate access. This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating neurodegenerative diseases .
Comparison with Similar Compounds
Similar compounds include other benzodioxin derivatives and triazole-containing molecules. For example:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound also features a benzodioxin ring and is studied for its potential therapeutic applications.
1,4-Benzodioxin-2-methanol: This compound has a similar benzodioxin structure but lacks the triazole and thiophene rings.
Properties
Molecular Formula |
C18H18N4O3S2 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H18N4O3S2/c1-22-17(12-4-5-14-15(9-12)25-7-6-24-14)20-21-18(22)27-11-16(23)19-10-13-3-2-8-26-13/h2-5,8-9H,6-7,10-11H2,1H3,(H,19,23) |
InChI Key |
WSDNACZTEBJVEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=CS2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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